1-(4-Chloro-butoxy)-4-nitrobenzene
Description
1-(4-Chloro-butoxy)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a 4-chlorobutoxy (-O-(CH₂)₃-Cl) substituent. This structure combines electron-withdrawing nitro and chloroalkoxy groups, influencing its reactivity and physical properties. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their versatile reactivity.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2 |
InChI Key |
ZOXAIPSBCXOWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCl |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Route Example
- Starting Material : 4-Nitrophenol
- Reagent : 4-Chlorobutanol
- Catalyst/Base : Potassium carbonate
- Reaction Conditions : Heating under reflux for several hours
Scientific Research Applications
1-(4-Chloro-butoxy)-4-nitrobenzene has diverse applications across several fields:
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives.
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Amino derivatives (e.g., 1-(4-Chlorobutoxy)-4-aminobenzene) |
| Reduction | Formation of amines from nitro groups |
Biological Research
The compound's nitro group is of particular interest in biological studies, where it may serve as a model for investigating the effects of nitroaromatic compounds on living systems. Research has shown that nitro compounds can influence biological pathways, making them candidates for pharmacological studies.
Medicinal Chemistry
In medicinal chemistry, 1-(4-Chloro-butoxy)-4-nitrobenzene is investigated as a precursor for developing new drugs. Its derivatives have potential therapeutic properties, especially in targeting specific diseases linked to nitroaromatic compounds.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel anticancer agents derived from 1-(4-Chloro-butoxy)-4-nitrobenzene. Researchers modified the nitro group to create compounds with enhanced cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significantly higher activity compared to their parent compound.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of 1-(4-Chloro-butoxy)-4-nitrobenzene highlighted its potential toxicity. Studies demonstrated that exposure to this compound could lead to adverse effects in aquatic organisms, prompting further investigation into its environmental fate and transport.
Industrial Applications
In industry, 1-(4-Chloro-butoxy)-4-nitrobenzene is employed in the production of specialty chemicals and materials. Its properties allow it to function effectively as a solvent or reagent in various chemical processes.
| Industrial Use | Description |
|---|---|
| Solvent | Used in paint formulations and coatings |
| Chemical Intermediate | Essential in synthesizing agrochemicals |
Comparison with Similar Compounds
Table 1: Structural Comparison of Nitrobenzene Derivatives
| Compound Name | Substituent Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(4-Chloro-butoxy)-4-nitrobenzene | -O-(CH₂)₃-Cl | C₁₀H₁₂ClNO₃ | 229.66* |
| 1-Chloro-4-nitrobenzene | -Cl | C₆H₄ClNO₂ | 157.55 |
| 1-(2-Chloroethoxy)-4-nitrobenzene | -O-(CH₂)₂-Cl | C₈H₇ClNO₃ | 200.60 |
| 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene | -C≡C-CH₂-Cl | C₉H₅ClNO₂ | 194.60 |
| 1-(2-Bromoethyl)-4-nitrobenzene | -CH₂CH₂-Br | C₈H₈BrNO₂ | 230.06 |
*Calculated based on analogous compounds.
Key Observations :
Key Findings :
- The chloroalkoxy group in 1-(4-chloro-butoxy)-4-nitrobenzene facilitates nucleophilic substitution, enabling functionalization for drug candidates .
- Propargylic chloride derivatives (e.g., 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) undergo TDAE-mediated reactions to form carbon-carbon bonds .
- Bromoethyl derivatives are sulfonated for sulfonate ester synthesis in pharmaceuticals .
Physical and Chemical Properties
Physical properties correlate with substituent size and polarity (Table 3).
Preparation Methods
General Reaction Scheme
The Williamson ether synthesis is the most widely employed method for constructing the ether linkage in 1-(4-Chloro-butoxy)-4-nitrobenzene. This two-step process involves:
-
Generation of a phenoxide nucleophile from 4-nitrophenol.
-
SN2 reaction with 1-bromo-4-chlorobutane to form the ether bond.
Reaction:
Step 1: Preparation of Sodium 4-Nitrophenoxide
Step 2: Alkylation with 1-Bromo-4-chlorobutane
Key Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMSO | 82–88 | >98 |
| Base | NaH | 85 | 97 |
| Temperature | 70°C | 88 | 98 |
| Reaction Time | 8 h | 86 | 97 |
Advantages :
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis of the alkyl bromide.
Nucleophilic Aromatic Substitution
Direct Substitution on Activated Aromatic Rings
4-Nitrochlorobenzene serves as a starting material, where the nitro group activates the ring for nucleophilic displacement of the chloride by 4-chloro-1-butanol.
Reaction:
Optimized Conditions
Performance Metrics
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst | CuI | 65–70 |
| Solvent | Acetonitrile | 68 |
| Temperature | 110°C | 70 |
Challenges :
-
Limited reactivity due to the meta-directing effect of the nitro group.
-
Requires elevated temperatures and prolonged reaction times.
Alternative Methods
Ullmann-Type Coupling
Aryl halides and alcohols undergo copper-catalyzed coupling to form ethers. For 1-(4-Chloro-butoxy)-4-nitrobenzene:
-
Reactants : 4-Nitroiodobenzene + 4-chloro-1-butanol.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
Yield : 50–60%, with side products from homocoupling.
Mitsunobu Reaction
While less common, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-nitrophenol with 4-chloro-1-butanol.
Yield : <40%, due to competing reduction of the nitro group.
Critical Analysis of Methodologies
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | 85–88 | High | Excellent | Moderate |
| Nucleophilic Sub. | 65–70 | Moderate | Good | Low |
| Ullmann Coupling | 50–60 | Low | Poor | High |
Recommendations :
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-butoxy)-4-nitrobenzene, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of 1-(4-Chloro-butoxy)-4-nitrobenzene typically involves nitrobenzene alkylation using 4-chloro-1-butanol under acidic or basic conditions. Key optimization strategies include:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product with >95% purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation (acidic) | H₂SO₄ | 78 | 92 | |
| Alkylation (basic) | K₂CO₃ | 85 | 95 | |
| Phase-transfer catalysis | TBAB | 91 | 98 |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 1-(4-Chloro-butoxy)-4-nitrobenzene?
Methodological Answer:
Q. Table 2: Key Spectral Assignments
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 4.2 (t, 2H) | -OCH₂- group | |
| ¹³C NMR | δ 70.5 | C-Cl bond | |
| IR | 1520 cm⁻¹ | NO₂ asymmetric stretch |
Q. What safety protocols are essential when handling 1-(4-Chloro-butoxy)-4-nitrobenzene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Waste Disposal: Segregate halogenated waste in labeled containers for incineration .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and interaction mechanisms of 1-(4-Chloro-butoxy)-4-nitrobenzene in catalytic processes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify reactive sites (e.g., nitro group reduction potential) .
- Molecular Docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Solvent Effects: Use COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF) .
Q. Table 3: DFT-Calculated Reactivity Parameters
| Parameter | Value (kcal/mol) | Reference |
|---|---|---|
| C-Cl BDE | 78.2 | |
| NO₂ Reduction Potential | -1.3 V vs. SCE |
Q. What strategies resolve contradictions in spectral data interpretation for 1-(4-Chloro-butoxy)-4-nitrobenzene derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR data with X-ray crystallography results (e.g., SHELXL refinement) to confirm bond lengths and angles .
- High-Resolution MS (HRMS): Resolve ambiguities in molecular ion fragmentation patterns .
- Dynamic NMR: Analyze temperature-dependent splitting to distinguish conformational isomers .
Q. What are the potential toxicological implications of 1-(4-Chloro-butoxy)-4-nitrobenzene exposure, and how are these assessed in preclinical models?
Methodological Answer:
- In Vitro Assays:
- In Vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
